Sulcotrione

Environmental Fate Soil Degradation Persistence

Select Sulcotrione for maize herbicide research requiring extended soil residual activity. Its slower soil dissipation vs. mesotrione—particularly in alkaline soils—extends late-emerging weed control. Moderate root exudate binding affinity (between mesotrione and topramezone) enables rhizosphere bioavailability studies, while lower UV-B photostability reduces aquatic persistence risk compared to mesotrione. Available as analytical standard or research-grade material. Verify regional pesticide regulations before field application.

Molecular Formula C14H13ClO5S
Molecular Weight 328.8 g/mol
CAS No. 99105-77-8
Cat. No. B1682642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulcotrione
CAS99105-77-8
Synonyms2-(2-chloro-4-methanesulfonylbenzoyl)-1,3-cyclohexanedione
SC 0051
SC-0051
sulcotrione
Molecular FormulaC14H13ClO5S
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl
InChIInChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3
InChIKeyPQTBTIFWAXVEPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulcotrione (CAS 99105-77-8): Triketone Herbicide for Maize Weed Control – A Technical Profile


Sulcotrione (CAS 99105-77-8) is a synthetic β-triketone herbicide that functions as a selective, post-emergence inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for carotenoid biosynthesis [1]. Its primary agricultural application is the control of broadleaf and grass weeds in maize (corn) crops . The molecule, a cyclohexane-1,3-dione derivative, acts by causing chlorophyll photodegradation and subsequent weed bleaching [1].

Sulcotrione vs. Other Triketones: Why Chemical Equivalence Does Not Equal Performance Equivalence


While sulcotrione shares the HPPD-inhibiting β-triketone pharmacophore with mesotrione, tembotrione, and topramezone, substitution among them is scientifically unjustified without quantitative comparison. Subtle variations in the benzoyl ring substituents (e.g., 2-chloro-4-methylsulfonyl in sulcotrione vs. 2-nitro-4-methylsulfonyl in mesotrione) drive substantial divergence in environmental fate [1] and molecular interaction dynamics [2]. The data presented below demonstrate that these compounds exhibit distinct binding affinities, degradation kinetics, and toxicological profiles, meaning that selecting the appropriate molecule requires analysis of the specific use-case parameters, not just class-level inference.

Sulcotrione: Head-to-Head Quantitative Differentiation Data Against Key Triketone Analogs


Environmental Persistence: Sulcotrione Degrades More Slowly in Soil Than Mesotrione

A direct comparative study of degradation kinetics in soil revealed that sulcotrione is significantly more persistent than mesotrione. The degradation of sulcotrione in soil was determined to be slower, and this rate is modulated by soil pH and organic carbon content [1].

Environmental Fate Soil Degradation Persistence

Aqueous Photostability: Sulcotrione is Less Stable Under UV-B Irradiation Than Mesotrione

When exposed to UV-B irradiation in aqueous solutions, sulcotrione photodegraded more rapidly than mesotrione. The half-life for sulcotrione photolysis ranged from 3 to 50 hours, depending on water source and pH, and the process followed first-order kinetics [1]. In contrast, mesotrione was observed to be more stable under identical UV-B exposure [1].

Photodegradation Aquatic Toxicology Environmental Fate

Binding Affinity to Plant Root Exudates: Sulcotrione Binds Weaker Than Mesotrione and Tembotrione

In a study investigating the interaction of HPPD inhibitors with soybean root exudates (REs), the binding constant (Ka) order was determined to be: mesotrione > tembotrione > sulcotrione > topramezone [1]. This indicates that sulcotrione exhibits a moderate affinity for REs, binding less strongly than mesotrione and tembotrione but more strongly than topramezone. The primary interaction force for sulcotrione with REs was electrostatic [1].

Herbicide Uptake Root Exudate Interaction Binding Affinity

Ecotoxicity Profile: Sulcotrione Exhibits No Population Growth Inhibition in Tetrahymena pyriformis

In a comparative ecotoxicity assessment, analytical standards of both sulcotrione and mesotrione showed no toxic effect on the population growth of the eukaryotic microorganism Tetrahymena pyriformis, a standard reference organism in ecotoxicology [1]. However, both compounds did influence nonspecific esterase activities in T. pyriformis and the metabolism of the prokaryote Vibrio fischeri [1].

Ecotoxicology Aquatic Toxicity Non-target Organisms

Sulcotrione Application Scenarios: Matching Compound-Specific Attributes to Use Cases


Extended Residual Weed Control in Maize Crops on Alkaline Soils

Given the evidence that sulcotrione degrades more slowly in soil than mesotrione [1], its selection is advantageous in maize cropping systems where extended residual activity is required to suppress late-emerging weeds. This is particularly relevant in alkaline soils where degradation rates may be further reduced, providing a longer window of control compared to the more rapidly dissipating mesotrione.

Weed Management in Sunlit, Flooded Agricultural Systems

The observed lower photostability of sulcotrione relative to mesotrione under UV-B irradiation [1] makes it a strategic choice in environments with high solar exposure and standing water, such as rice paddies or flood-irrigated maize. The faster photolytic degradation reduces the risk of persistent aquatic contamination and off-target movement, aligning with stewardship goals in sensitive watersheds.

Rhizosphere Interaction Studies and Soil Mobility Modeling

Sulcotrione's distinct binding affinity ranking among HPPD inhibitors to root exudates (moderate, between mesotrione and topramezone) [1] makes it a valuable compound for research on herbicide bioavailability and rhizosphere dynamics. Its electrostatic interaction mechanism with root exudates can be contrasted with the hydrogen bonding/van der Waals forces of mesotrione to better understand how molecular structure governs soil mobility and plant uptake.

Technical Documentation Hub

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38 linked technical documents
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